molecular formula C12H15F3O B13908855 1-(2,5-Diethylphenyl)-2,2,2-trifluoroethanol

1-(2,5-Diethylphenyl)-2,2,2-trifluoroethanol

Katalognummer: B13908855
Molekulargewicht: 232.24 g/mol
InChI-Schlüssel: NMEGHKHEQVEVRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- is an organic compound characterized by the presence of a benzenemethanol core substituted with two ethyl groups at positions 2 and 5, and a trifluoromethyl group at the alpha position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require a solvent like acetonitrile and a source of radicals, such as azobisisobutyronitrile (AIBN), to facilitate the formation of the trifluoromethyl radical.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzylic alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzylic alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or binding to specific receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanol, 2,5-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.

    Benzenemethanol, 2,5-diethyl-: Lacks the trifluoromethyl group.

    Benzenemethanol, 2,5-diethyl-a-(methyl)-: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for various applications in research and industry.

Eigenschaften

Molekularformel

C12H15F3O

Molekulargewicht

232.24 g/mol

IUPAC-Name

1-(2,5-diethylphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C12H15F3O/c1-3-8-5-6-9(4-2)10(7-8)11(16)12(13,14)15/h5-7,11,16H,3-4H2,1-2H3

InChI-Schlüssel

NMEGHKHEQVEVRD-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1)CC)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.